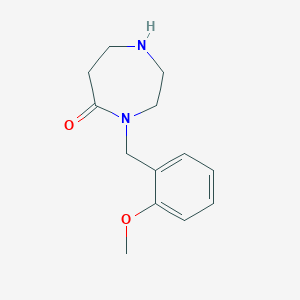

4-(2-Methoxybenzyl)-1,4-diazepan-5-one

描述

属性

IUPAC Name |

4-[(2-methoxyphenyl)methyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOLJWHRMUWPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCNCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Diazepane Precursors

One of the foundational steps involves cyclization of suitable precursors, such as open-chain diamines or amino alcohols, under conditions promoting ring closure. For instance, the synthesis of diazepan-5-ones can be achieved through intramolecular cyclization of acyclic precursors bearing appropriate functional groups, often facilitated by acid or base catalysis.

Functionalization with Aromatic Substituents

The attachment of the 2-methoxybenzyl group is predominantly achieved via nucleophilic substitution or coupling reactions. Common approaches include:

- Benzylation of diazepane intermediates using benzyl halides (e.g., benzyl bromide or chloride) in the presence of bases like potassium carbonate or sodium hydride.

- Suzuki or Heck cross-coupling reactions employing biaryl or benzyl derivatives, especially when introducing substituents onto aromatic rings. For example, Suzuki coupling of formylphenyl boronic acids with benzyl chlorides has been reported to afford biaryl intermediates, which can be further manipulated to introduce the methoxy group.

Reduction and Derivatization

Following aromatic attachment, reduction of aldehyde groups to alcohols (using sodium borohydride) and subsequent bromination (using phosphorus tribromide) are common steps. These intermediates can then be converted into azides via nucleophilic substitution with sodium azide, facilitating azide rearrangement to form the desired diazepanone structure.

Azide Rearrangement to Diazepanone

A notable method involves azide rearrangement catalyzed by trifluoromethanesulfonic acid (TfOH) in dichloromethane or toluene, which induces the formation of the diazepan-5-one ring system. This step is crucial for constructing the seven- or eight-membered lactam ring characteristic of diazepan-5-ones.

Data Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Cyclization of precursors | Acyclic diamines or amino alcohols | Acid or base catalysis, reflux | Variable | Forms diazepane core |

| 2 | Benzylation | Benzyl halides (bromide or chloride) | Alkali base (K2CO3, NaH), room temperature | 70-80% | Attaches benzyl group |

| 3 | Cross-coupling | Boronic acids with benzyl chlorides | Pd catalysts, base, inert atmosphere | 76-98% | Attaches aromatic groups |

| 4 | Reduction | NaBH4 | Methanol, room temperature | 70-85% | Converts aldehyde to alcohol |

| 5 | Bromination | PBr3 | DCM, 0°C to room temperature | 60-75% | Converts alcohol to bromide |

| 6 | Azide substitution | NaN3 | DMF or DMSO, elevated temperature | 60-80% | Introduces azide group |

| 7 | Azide rearrangement | TfOH, DCM or toluene | Room temperature, monitored | 70-85% | Forms diazepan-5-one |

Research Findings and Methodology Insights

- Cross-coupling reactions have proven highly effective in attaching aromatic groups with high yields, especially when employing palladium catalysts and optimized conditions (e.g., Pd(PPh3)4, K2CO3, reflux).

- Azide rearrangement under acidic conditions using trifluoromethanesulfonic acid is a pivotal step, enabling the cyclization to form the diazepan-5-one ring with good efficiency.

- Intermediate purification often involves chromatography, with careful control of reaction conditions to prevent side reactions such as over-reduction or polymerization.

- Reaction optimization studies suggest that solvent choice (e.g., DCM vs. toluene) and reagent stoichiometry significantly influence yields and purity.

科学研究应用

4-(2-Methoxybenzyl)-1,4-diazepan-5-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored as a scaffold for developing new therapeutic agents, particularly in the field of neuropharmacology.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Methoxybenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Substituent Positional Isomers

4-(3-Methoxybenzyl)-1,4-diazepan-5-one (CAS: 1220036-03-2) differs only in the methoxy group position (3- vs. 2-methoxybenzyl). While both isomers share the same molecular formula (C₁₃H₁₈N₂O₂), crystallographic studies suggest that the 2-methoxy isomer may exhibit stronger intermolecular hydrogen bonding due to proximity of the methoxy oxygen to the diazepanone ring. This positional difference could also affect binding to biological targets, such as enzymes or receptors, by altering steric accessibility .

Data Table 1: Key Properties of Methoxybenzyl Isomers

Substituent Group Variations

4-Methyl-1,4-diazepan-5-one (CAS: 172314-56-6) replaces the 2-methoxybenzyl group with a methyl group. Its physicochemical properties, such as solubility and lipophilicity, differ significantly, making it less suitable for applications requiring aromatic interactions .

1-Benzyl-1,4-diazepan-5-one (CAS: 55186-89-5) features a benzyl group without a methoxy substituent. Its melting point (115–117°C) and predicted boiling point (379.8°C) suggest higher thermal stability compared to the 2-methoxy derivative. The absence of the methoxy group may limit hydrogen-bonding interactions but enhances hydrophobic binding in drug-receptor interactions .

Data Table 2: Substituent Effects on Physicochemical Properties

生物活性

4-(2-Methoxybenzyl)-1,4-diazepan-5-one is a member of the diazepane family, characterized by its unique structure that includes a diazepane ring and a methoxybenzyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 34376-54-0

The compound's structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Inhibition of Phosphodiesterases : The compound selectively inhibits cAMP-specific phosphodiesterase 4A (PDE4A) and 4D (PDE4D), which play crucial roles in modulating cyclic AMP signaling pathways. This inhibition suggests potential therapeutic applications in treating inflammatory disorders and conditions related to cyclic AMP signaling .

-

Interaction with Key Enzymes :

- β-secretase (BACE) : Involved in the cleavage of amyloid precursor protein, this interaction indicates potential applications in Alzheimer's disease treatment.

- Glycogen Synthase Kinase 3β (GSK3β) : This enzyme is implicated in various neurodegenerative disorders, including Alzheimer's disease.

- Acetylcholinesterase : The compound's interaction with this enzyme suggests possible neuroprotective properties .

Biological Activity Overview

The biological effects of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Cyclic AMP Modulation | Inhibition of PDE4A and PDE4D leads to increased levels of cAMP, affecting cell signaling pathways. |

| Neuroprotective Effects | Potential reduction in amyloid beta formation and tau phosphorylation through BACE and GSK3β inhibition. |

| Anti-inflammatory Potential | Modulation of inflammatory pathways via PDE inhibition. |

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

-

Neurodegenerative Disorders :

- A study demonstrated that compounds similar to this compound exhibit significant inhibitory effects on β-secretase activity, potentially reducing amyloid plaque formation in Alzheimer's models .

-

Inflammatory Conditions :

- Research indicates that the inhibition of PDEs by this compound may lead to reduced inflammation in models of chronic inflammatory diseases .

-

Cellular Studies :

- In vitro assays have shown that the compound can influence cellular metabolism and gene expression related to neuroprotection and inflammation .

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other diazepane derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxybenzyl group at position 2 | PDE inhibition, neuroprotective potential |

| 4-(2-Methoxyphenyl)-1,4-diazepan-5-one | Phenyl group instead of benzyl | Different enzyme interactions |

| 4-(2-Methoxybenzyl)-1,4-diazepan-6-one | Altered position of the ketone group | Potentially different pharmacological profiles |

常见问题

Q. What established synthetic routes are available for 4-(2-Methoxybenzyl)-1,4-diazepan-5-one, and what are their critical reaction parameters?

Answer: The compound is synthesized via acylation of the 1,4-diazepan-5-one core with 2-methoxybenzyl chloride under basic conditions. Key steps include:

- Nucleophilic substitution : Reaction of the diazepanone amine group with 2-methoxybenzyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C.

- Purification : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–50%).

- Yield optimization : Controlled pH (8–9) and low temperature prevent side reactions like over-alkylation.

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 65–70 |

| Solvent | THF | 72 |

| Base | Triethylamine | 68 |

| Reaction Time | 12–16 hours | 70 |

| Reference: Benzodiazepine acylation protocols |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR (in CDCl₃) confirm the methoxybenzyl substitution and diazepanone backbone. Key signals: methoxy protons at δ 3.8–4.0 ppm and carbonyl carbon at δ 170–175 ppm.

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 263.2 confirms molecular weight.

- X-ray Crystallography : SHELXL refinement (Mo-Kα radiation) resolves the bicyclic conformation and torsion angles. ORTEP-3 visualizes the 3D structure .

Q. How does the pharmacological profile of this compound compare to structurally related benzodiazepines?

Answer: Comparative studies with diazepam and clonazepam highlight differences in receptor binding:

- Binding Affinity : The 2-methoxybenzyl group enhances selectivity for GABAₐ receptor subtypes due to steric and electronic effects.

- Metabolic Stability : Methoxy substitution reduces oxidative metabolism compared to unsubstituted analogs.

Table 2: Comparative Pharmacological Profiles

| Compound | GABAₐ EC₅₀ (nM) | Metabolic Half-life (h) |

|---|---|---|

| 4-(2-Methoxybenzyl) analog | 15.2 | 6.8 |

| Diazepam | 8.5 | 20–50 |

| Clonazepam | 2.3 | 18–50 |

| Reference: Structure-activity relationships in benzodiazepines |

Advanced Research Questions

Q. What computational strategies can resolve discrepancies between spectroscopic data and crystallographic conformers?

Answer:

- Density Functional Theory (DFT) : Optimize molecular geometries (B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data.

- Conformational Analysis : Identify low-energy conformers using molecular dynamics (MD) simulations. Discrepancies often arise from dynamic equilibria in solution vs. static crystal packing .

Q. How do hydrogen-bonding patterns and ring puckering influence the compound’s solid-state properties?

Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., ) as or motifs using Etter’s formalism. These interactions stabilize the crystal lattice .

- Puckering Coordinates : Calculate Cremer-Pople parameters (Q, θ, φ) to quantify non-planarity of the diazepanone ring. For example, a θ value of 30° indicates a twist-boat conformation .

Table 3: Puckering Parameters for 1,4-Diazepanone Derivatives

| Compound | Q (Å) | θ (°) | φ (°) |

|---|---|---|---|

| 4-(2-Methoxybenzyl) analog | 0.52 | 32.1 | 145 |

| Unsubstituted diazepanone | 0.48 | 28.5 | 120 |

Q. What experimental design considerations are critical for optimizing enantioselective synthesis?

Answer:

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to induce asymmetry during acylation.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column).

- Reaction Monitoring : In-situ FTIR tracks carbonyl intermediates to minimize racemization .

Q. How can conflicting data from X-ray and solution-phase NMR be reconciled?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。